Quercetagetin 3-methyl ether

Description

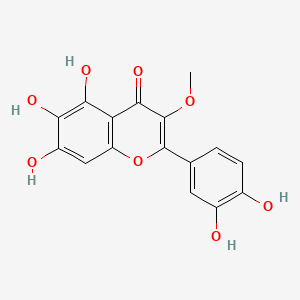

Structure

2D Structure

3D Structure

Properties

CAS No. |

64190-88-1 |

|---|---|

Molecular Formula |

C16H12O8 |

Molecular Weight |

332.26 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O8/c1-23-16-14(22)11-10(5-9(19)12(20)13(11)21)24-15(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 |

InChI Key |

QZAXKZRZMAXPSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Distribution and Sources of Quercetagetin (B192229) 3-methyl ether and Related Analogues

Artemisia annua L., commonly known as sweet wormwood, is a significant natural source of Quercetagetin 3-methyl ether. nih.govnih.govnih.gov This plant is also known for producing a diverse array of other polymethoxylated flavonoids. artemisia.hu Research has identified several methylated quercetagetin derivatives within A. annua, highlighting the plant's complex phytochemical profile.

A study focusing on the flavonoid aglycones from the surface of A. annua revealed the presence of several quercetagetin methyl ethers, including quercetagetin 3,6-dimethyl ether and quercetagetin 3,6,7-trimethyl ether. researchgate.net Another investigation into the polyphenols of Artemisia annua L. also confirmed the presence of this compound among other flavonoid compounds. nih.gov Furthermore, a new flavonol, quercetagetin 6,7,3',4'-tetramethyl ether, was isolated from a chloroform (B151607) extract of the whole plant. bg.ac.rs

Table 1: Methylated Quercetagetin Analogues in Artemisia annua L.

| Compound Name | Reference |

| This compound | nih.govnih.govnih.gov |

| Quercetagetin 3,6-dimethyl ether | researchgate.net |

| Quercetagetin 3,6,7-trimethyl ether | researchgate.net |

| Quercetagetin 6,7,3',4'-tetramethyl ether | bg.ac.rs |

| Quercetagetin 3,6,7,3',4'-pentamethyl ether | researchgate.net |

| Quercetagetin-5,3-di-O-methyl ether | nih.gov |

The genus Tagetes, which includes the species Tagetes minuta L. (wild marigold), is another notable source of methylated flavonoids, including derivatives of quercetagetin. nih.govamazonaws.commdpi.com Various studies have documented the presence of quercetagetin and its glycosides in T. minuta. nih.govamazonaws.com While the direct isolation of this compound from T. minuta is not as prominently reported as in A. annua, the presence of the parent compound, quercetagetin, suggests the potential for its methylated forms to exist within this genus. The essential oils of T. minuta have been extensively studied, with major components identified as (Z)-β-ocimene, (E)-β-ocimene, and 3-methyl-2-(2-methyl-2-butenyl)-furan. essencejournal.comnih.gov

Methylated derivatives of quercetin (B1663063) are widely distributed throughout the plant kingdom. The following table summarizes the occurrence of these compounds in various other plant genera.

Table 2: Occurrence of Methylated Quercetins in Various Plant Genera

| Plant Genus | Methylated Quercetin Analogue(s) | Reference(s) |

| Opuntia | Quercetin 3-methyl ether | nih.govresearchgate.net |

| Chromolaena | Quercetin-4'-methyl ether | nih.gov |

| Reaumuria | Data not prominently available in search results | |

| Vellozia | Quercetin 3-O-methyl ether, 6-C-methyl quercetin 3-O-methyl ether | nih.gov |

| S. coronata | Data not prominently available in search results | |

| Eriocaulon | Patuletin (B190373) (Quercetagetin 6-methyl ether), Quercetagetin 7-methyl ether-3-O-neohesperidoside | nih.gov |

| Urena | Data not prominently available in search results | |

| Caragana | O-methylated quercetins (mono-, di-, and tri-O-methylated), Quercetin-3′-O-methyl-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-gluco-pyranoside | nih.govnih.govresearchgate.net |

| Croton | Quercetin 3-O-methyl ether | nih.gov |

In the genus Opuntia, Quercetin 3-methyl ether has been identified as a potent flavonoid. nih.gov Studies on Chromolaena odorata have led to the isolation of quercetin-4'-methyl ether. nih.gov The aerial parts of Vellozia dasypus have yielded a fraction containing quercetin 3-O-methyl ether and 6-C-methyl quercetin 3-O-methyl ether. nih.gov The family Eriocaulaceae is known to contain patuletin (the 6-methyl ether of quercetagetin) and quercetagetin 7-methyl ether-3-O-neohesperidoside. nih.gov The genus Caragana is a rich source of various O-methylated quercetins. nih.gov Finally, flavonoid compounds such as quercetin 3-O-methyl ether have been recognized in the Croton genus. nih.gov

Extraction Techniques from Plant Matrixes

The isolation of this compound and related flavonoids from plant materials involves various extraction techniques, primarily utilizing organic solvents.

Solvent extraction is a fundamental and widely used method for obtaining flavonoids from plant tissues. mdpi.commdpi.com The choice of solvent is crucial and depends on the polarity of the target compounds. For less polar flavonoids, solvents like dichloromethane (B109758) and chloroform are often employed, while more polar flavonoids are typically extracted with alcohols or alcohol-water mixtures. mdpi.com

Methanol (B129727) is a frequently used solvent for the extraction of flavonoids. mdpi.comejtas.comsrce.hrresearchgate.net For instance, a crude methanol extract of Ficus benghalensis leaves was subjected to column chromatography to isolate quercetin. ejtas.com Similarly, O-methylated quercetins have been isolated from Caragana balchaschensis using various chromatographic approaches following initial extraction. nih.gov Dichloromethane has also been used, particularly for less polar flavonoids. In one study, successive extractions with solvents of increasing polarity, including dichloromethane, were performed on Dalbergia oliveri heartwood. mdpi.com

Soxhlet extraction is a continuous extraction method that is often more efficient than simple maceration, requiring less solvent and time. e3s-conferences.orgcreative-proteomics.comresearchgate.net This technique involves the repeated washing of the plant material with a fresh solvent. It is particularly effective for thermostable flavonoids. creative-proteomics.com However, a potential drawback is the potential degradation of heat-sensitive compounds. mdpi.com The extracts obtained via Soxhlet extraction are often complex mixtures that may require further purification steps. mdpi.com For example, exhaustive extraction in a Soxhlet apparatus was found to be the most effective method for isolating flavonoids from Sambucus nigra L. inflorescence. researchgate.net

Chromatographic Separation and Purification Strategies

The isolation and purification of this compound from natural sources rely on a series of chromatographic techniques. These methods separate the target compound from a complex mixture of other plant metabolites based on differential partitioning between a stationary phase and a mobile phase. A multi-step approach, often beginning with column chromatography and followed by finer purification methods like preparative TLC or HPLC, is typically employed to achieve high purity.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, ODS, Sephadex LH-20)

Column chromatography is a fundamental and widely used method for the large-scale, initial fractionation of plant extracts to isolate flavonoids. The choice of stationary phase (adsorbent) is critical and depends on the polarity and molecular weight of the target compounds.

Silica Gel: Silica gel is a polar adsorbent used in normal-phase chromatography. It is effective for separating flavonoid aglycones from less polar compounds like lipids and waxes, and from more polar compounds such as glycosides. The separation mechanism is based on the polarity of the compounds; more polar molecules adsorb more strongly to the silica gel and thus elute later. A gradient elution is commonly used, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). This process allows for the sequential elution of compounds with increasing polarity. For instance, in the isolation of flavonoids from Pteris vittata L., crude extracts were subjected to silica gel column chromatography using gradient systems such as hexane-ethyl acetate and chloroform-methanol to yield different fractions. nih.gov

Octadecylsilane (ODS): ODS is a non-polar stationary phase used in reversed-phase chromatography. In this mode, a polar mobile phase is used, and non-polar compounds are retained more strongly on the column. This technique is particularly useful for separating flavonoid aglycones and their various glycosides.

Sephadex LH-20: This stationary phase is a cross-linked dextran (B179266) gel that separates compounds based on a combination of molecular sieving and adsorption chromatography. nih.gov It is particularly effective for the purification of phenolic compounds, including flavonoids. nih.govdntb.gov.ua Elution is typically performed with solvents like methanol, ethanol, or mixtures of chloroform/methanol. nih.govauctoresonline.org Sephadex LH-20 can separate flavonoids based on their molecular size and the number of hydroxyl groups. dntb.gov.ua For example, it has been used as a final purification step for flavonoids isolated from Acacia mearnsii and Carrichtera annua, often following initial fractionation on other columns like polyamide or silica gel. rsc.orgnih.gov

The table below summarizes typical column chromatography conditions used for the separation of flavonoids from plant extracts.

| Stationary Phase | Mobile Phase (Eluent) | Separation Principle | Typical Application |

|---|---|---|---|

| Silica Gel | Gradient of Hexane-Ethyl Acetate or Chloroform-Methanol | Normal-Phase Adsorption (Polarity) | Initial fractionation of crude plant extracts. nih.gov |

| ODS (C18) | Methanol-Water or Acetonitrile-Water, often with acid (e.g., formic acid) | Reversed-Phase Partitioning (Hydrophobicity) | Separation of flavonoid aglycones and glycosides. auctoresonline.org |

| Sephadex LH-20 | Methanol, Ethanol, or Chloroform-Methanol mixtures | Size Exclusion and Adsorption | Final purification of phenolic and flavonoid fractions. dntb.gov.uarsc.orgnih.gov |

Planar Chromatography (e.g., Thin Layer Chromatography, Preparative TLC)

Planar chromatography, particularly Thin Layer Chromatography (TLC), is an indispensable tool in the isolation process. It is used for both analytical and preparative purposes.

Thin Layer Chromatography (TLC): Analytical TLC is used to rapidly monitor the fractions collected from column chromatography, identify the presence of the target compound by comparing its retention factor (Rf) value with a standard, and to determine the optimal solvent system for separation. semanticscholar.org Visualization of flavonoid spots on a TLC plate is often achieved by viewing under UV light (typically at 254 nm or 366 nm), where they may fluoresce, or by spraying with chromogenic reagents like diphenylboric acid ethanolamine (B43304) complex (Neu's reagent). nih.gov

Preparative Thin Layer Chromatography (Prep-TLC): When a fraction contains a mixture of closely related compounds, Prep-TLC can be used for further purification. wisdomlib.org The mixed fraction is applied as a continuous band onto a thicker TLC plate. After development, the separated bands corresponding to the compounds of interest are visualized (usually under non-destructive UV light). researchgate.net The portion of the stationary phase containing the desired compound is then physically scraped from the plate, and the compound is eluted from the adsorbent using a suitable polar solvent. d-nb.info This technique is effective for purifying milligram quantities of a compound and is often used as a final purification step when other methods are insufficient. wisdomlib.orgresearchgate.net

| Technique | Stationary Phase | Common Mobile Phases | Application |

|---|---|---|---|

| Analytical TLC | Silica Gel 60 F254 | Ethyl Acetate-Formic Acid-Acetic Acid-Water; Chloroform-Methanol | Monitoring column fractions and optimizing solvent systems. nih.govsemanticscholar.org |

| Preparative TLC | Silica Gel (thicker layer) | Methanol-Chloroform-Hexane mixtures. d-nb.info | Isolation and purification of small quantities of compounds from mixed fractions. wisdomlib.orgresearchgate.net |

High-Performance Liquid Chromatography for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, speed, and sensitivity for both the analysis and purification of flavonoids. auctoresonline.org

Analytical HPLC: Analytical HPLC is used to determine the purity of the isolated this compound and to quantify its presence in extracts. Reversed-phase columns (e.g., C18 or ODS) are most commonly used. The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. semanticscholar.org Detection is usually performed with a Diode Array Detector (DAD) or UV-Vis detector, which can provide spectral information and help in the identification of flavonoid classes. rsc.org

Preparative HPLC (Prep-HPLC): For the final purification to obtain a highly pure standard of this compound, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. mdpi.com Fractions are collected as they elute from the column, and those containing the pure compound are combined and concentrated. This method has been successfully used to purify flavonoids from partially purified fractions obtained from other chromatographic steps. rsc.orgnih.gov

| Technique | Column Type | Typical Mobile Phase | Detector | Application |

|---|---|---|---|---|

| Analytical HPLC | Reversed-Phase C18 (ODS) | Gradient of acidified Water/Methanol or Water/Acetonitrile. semanticscholar.org | DAD or UV-Vis | Purity assessment and quantification. |

| Preparative HPLC | Reversed-Phase C18 (larger dimensions) | Isocratic or gradient elution with Water/Methanol or Water/Acetonitrile. nih.gov | UV-Vis | Final purification to obtain high-purity compounds. rsc.org |

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

HPLC-MS/MS Fragmentation Studies

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the structural elucidation of flavonoids. In the analysis of Quercetagetin (B192229) 3-methyl ether, a key fragmentation pattern observed is the loss of a methyl group. researchgate.net

In negative ionization mode, the molecular ion [M-H]⁻ of Quercetagetin 3-methyl ether is observed. Subsequent fragmentation (MS/MS) leads to the formation of a prominent fragment ion resulting from the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group at the C-3 position. This neutral loss of 15 Da is a characteristic fragmentation for 3-O-methylated flavonoids. researchgate.net Further fragmentation of the aglycone can occur, providing additional structural information. A B-ring fragment at m/z 137 has also been reported for Quercetagetin-3-methylether. ucl.ac.uk

Below is a table summarizing the observed fragmentation data for this compound.

| Ion | m/z (Negative Ion Mode) | Description |

| [M-H]⁻ | 315 | Deprotonated molecular ion |

| [M-H-CH₃]⁻ | 300 | Loss of a methyl radical from the 3-methoxy group |

| B-ring fragment | 137 | Fragment corresponding to the B-ring |

This table is based on data reported for the analysis of monomethylated flavonoids and related compounds. researchgate.netucl.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV Spectral Data and Spectral Shift Analysis with Displacement Reagents

UV-Vis spectroscopy is a fundamental technique for flavonoid identification, with characteristic spectra consisting of two major absorption bands: Band I (300–380 nm) and Band II (240–280 nm). The use of shift reagents, which induce bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima, provides valuable information about the location of free hydroxyl groups on the flavonoid skeleton.

For this compound, the absence of a free hydroxyl group at the 3-position significantly influences the spectral shifts observed with reagents like aluminum chloride (AlCl₃). The following table summarizes the UV spectral data and the observed shifts with various reagents, based on studies of related quercetin (B1663063) methyl ethers.

| Reagent | Absorption Maxima (λmax, nm) | Interpretation |

| Methanol (B129727) (MeOH) | Band I: ~350-355 nmBand II: ~255-265 nm | Base spectrum of the flavonoid. |

| Sodium Acetate (B1210297) (NaOAc) | Bathochromic shift in Band II | Indicates a free hydroxyl group at the C-7 position. |

| NaOAc + Boric Acid (H₃BO₃) | Bathochromic shift in Band I | Indicates the presence of an ortho-dihydroxy system, typically on the B-ring (C-3' and C-4'). |

| Aluminum Chloride (AlCl₃) | Bathochromic shift in Band I | Indicates a free hydroxyl group at the C-5 position. The magnitude of the shift is less pronounced compared to flavonoids with a free C-3 hydroxyl. |

| AlCl₃ + Hydrochloric Acid (HCl) | Shift remains stable compared to AlCl₃ alone | Confirms the absence of an ortho-dihydroxy group in the A-ring. |

This table is compiled from typical values reported for 3-O-substituted flavonoids and quercetin derivatives. Specific values can vary slightly depending on the solvent and analytical conditions. nepjol.infoscispace.com

HPLC-Diode Array Detection (DAD) for UV Profiles

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) allows for the acquisition of UV spectra for individual components of a mixture as they elute from the HPLC column. This technique is instrumental in the analysis of plant extracts containing this compound.

The HPLC-DAD profile of this compound is characterized by its retention time under specific chromatographic conditions and its distinctive UV spectrum. The spectrum, captured "on-the-fly," will display the characteristic Band I and Band II absorptions, consistent with a flavonol structure. In published studies on plant extracts, this compound and its derivatives are identified by comparing their retention times and UV spectra with those of authentic standards. unam.mxresearchgate.net The detection is typically performed at the wavelength of maximum absorption for Band I (around 350 nm) to ensure high sensitivity. chemisgroup.usresearchgate.net

Advanced Diffraction Methods (e.g., X-ray Diffraction)

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and stereochemistry.

As of the current literature, a specific single-crystal X-ray diffraction structure for the isolated compound "this compound" has not been reported. However, crystal structures for closely related derivatives have been elucidated. For instance, the crystal structure of 6,7-di-O-methyl-quercetagetin-3-O-β-D-glucopyranoside dihydrate has been determined, providing insight into the general conformation of the quercetagetin skeleton. unam.mxresearchgate.net These studies reveal the planarity of the fused ring system and the orientation of the substituent groups. The lack of a reported crystal structure for this compound itself may be due to challenges in obtaining single crystals of sufficient quality for diffraction analysis.

Biosynthesis and Metabolic Pathways

Enzymatic Methylation Processes in Flavonoid Biosynthesis

The biosynthesis of Quercetagetin (B192229) 3-methyl ether begins with the formation of its precursor, quercetagetin (3,3′,4′,5,6,7-hexahydroxyflavone). wikipedia.org The pathway to quercetagetin is an extension of the general flavonoid biosynthetic pathway. It starts with the synthesis of a chalcone (B49325), which is then isomerized, hydroxylated, and desaturated to form the common flavonol, quercetin (B1663063). A key step in the formation of quercetagetin is the subsequent hydroxylation of quercetin at the 6-position of the A-ring, a reaction catalyzed by the enzyme flavonol 6-hydroxylase (F6H). researchgate.netresearchgate.net This proposed pathway is particularly relevant in plants like those of the Tagetes genus, which are known sources of quercetagetin. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of the Quercetagetin Backbone (This table is interactive. You can sort and filter the data.)

| Enzyme Name | Abbreviation | Function in Pathway |

|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone backbone. |

| Chalcone Isomerase | CHI | Isomerizes the chalcone into a flavanone. |

| Flavanone-3-hydroxylase | F3H | Introduces a hydroxyl group at the C3 position, forming a dihydroflavonol. |

| Flavonoid-3′-hydroxylase | F3′H | Adds a hydroxyl group to the B-ring at the 3' position. |

| Flavonol Synthase | FLS | Creates the C2-C3 double bond to form a flavonol (e.g., quercetin). |

| Flavonol 6-hydroxylase | F6H | Adds a hydroxyl group at the C6 position of a flavonol to produce quercetagetin. researchgate.netresearchgate.net |

The final step in the formation of Quercetagetin 3-methyl ether is the specific methylation of the hydroxyl group at the C3 position. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). mdpi.com These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the flavonoid substrate. mdpi.com

While an OMT that specifically uses quercetagetin as a substrate to produce the 3-methyl ether has not been isolated, distinct flavonol 3-O-methyltransferases (EC 2.1.1.76) have been identified in various plants. wikipedia.org For instance, research on Chrysosplenium americanum led to the partial purification of OMTs that catalyze methylation at the 3-, 6-, 7-, and 4'- positions of flavonols. wikipedia.org More recently, a gene encoding a flavonol 3-O-methyltransferase was identified and characterized from the glandular trichomes of the wild tomato species Solanum habrochaites, which methylates myricetin (B1677590) and its derivatives exclusively at the 3-position. nih.gov The existence of these specific 3-OMTs makes it highly probable that a similar enzyme is responsible for the final step in the biosynthesis of this compound in plants where this compound is found.

In Vitro Metabolic Transformation Studies of Flavonoid Methyl Ethers

The metabolic fate of flavonoid methyl ethers is typically investigated using in vitro models that simulate mammalian metabolism, such as preparations of liver cells or their subcellular components. tandfonline.comtandfonline.com These systems include liver microsomes, which are rich in phase I cytochrome P450 (CYP) enzymes, and S9 fractions or whole hepatocytes, which contain both phase I and phase II conjugating enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases). tandfonline.comkarger.com

Studies on methylated flavonoids suggest that the presence of methyl groups can significantly increase their metabolic stability. tandfonline.com For example, when isorhamnetin (B1672294) (quercetin 3-methyl ether), a compound structurally similar to this compound, was incubated with rat liver microsomes, no metabolites were detected, indicating its resistance to phase I CYP-mediated metabolism under those experimental conditions. tandfonline.comtandfonline.com Similarly, isorhamnetin did not significantly inhibit the major human drug-metabolizing enzymes CYP2E1 or CYP3A in human liver microsomes. nih.gov This suggests that methylation at the 3-position may protect the flavonol from certain phase I metabolic reactions.

Despite this stability against some phase I enzymes, this compound possesses five remaining free hydroxyl groups (at C5, C6, C7, C3', and C4'), making it a likely substrate for extensive phase II conjugation reactions. karger.com These reactions, primarily glucuronidation and sulfation, increase the water solubility of compounds to facilitate their excretion. karger.com

In addition to mammalian systems, microbial biotransformation is another avenue for the modification of flavonoids. nih.govmdpi.com Various microorganisms, including fungi like Aspergillus and Cunninghamella, are capable of performing a wide array of reactions on flavonoids, such as glycosylation, demethylation, and hydroxylation, which can produce novel derivatives. nih.govnih.gov

Biotransformation Pathways and Metabolite Identification

The primary biotransformation pathway for flavonoids and their methyl ethers in mammals involves conjugation with glucuronic acid or sulfate (B86663). karger.com Although specific metabolic data for this compound is not available, the metabolism of the parent compound quercetin is well-documented and serves as a relevant model. Quercetin undergoes extensive metabolism, leading to the formation of numerous glucuronide and sulfate conjugates. mdpi.com

Therefore, the expected metabolites of this compound following incubation in in vitro systems containing phase II enzymes would be various mono- or di-conjugated forms. The five free hydroxyl groups are all potential sites for glucuronidation or sulfation. The resulting metabolites would be this compound-O-glucuronides and this compound-O-sulfates. It is also possible for mixed conjugates, such as a glucuronide-sulfate derivative, to be formed. karger.com

Demethylation is another potential, though likely less prominent, metabolic reaction. Studies with rat liver microsomes have shown that demethylation of flavonoids can occur, particularly at the 4'-position of the B-ring. tandfonline.com If this compound were to undergo demethylation at the 3-position, it would be converted back to its precursor, quercetagetin, which would then be subject to its own extensive conjugation.

Table 2: Potential Metabolites of this compound from In Vitro Biotransformation (This table is interactive. You can sort and filter the data.)

| Parent Compound | Biotransformation Reaction | Potential Metabolite Class | Position of Modification |

|---|---|---|---|

| This compound | Glucuronidation | O-glucuronide | C5, C6, C7, C3', or C4' |

| This compound | Sulfation | O-sulfate | C5, C6, C7, C3', or C4' |

| This compound | Demethylation | Flavonol | C3 |

| This compound | Hydroxylation | Hydroxylated Flavonol | A- or B-ring |

Chemical Synthesis and Analogues

Synthetic Approaches for Quercetagetin (B192229) 3-methyl ether

The synthesis of Quercetagetin 3-methyl ether, also known as 3-O-methylquercetagetin, requires regioselective methylation of the hydroxyl group at the C3 position of the quercetagetin backbone. Due to the presence of multiple hydroxyl groups on the quercetagetin molecule (at positions 3, 3', 4', 5, 6, and 7), direct methylation often results in a mixture of partially and fully methylated products. xiahepublishing.comias.ac.in Therefore, achieving selective 3-O-methylation typically involves a multi-step process that includes the protection of other reactive hydroxyl groups, followed by methylation and subsequent deprotection.

A common strategy is adapted from the synthesis of related flavonols like quercetin (B1663063) 3-methyl ether (isorhamnetin). xiahepublishing.comfoodb.ca This can involve the following general steps:

Protection: The more reactive hydroxyl groups (e.g., at C7, C4', C5, and C6) are protected using suitable protecting groups like benzyl (B1604629) or methoxymethyl (MOM) ethers. xiahepublishing.com The C5-OH group exhibits lower reactivity due to its hydrogen bond with the C4-carbonyl group, making it somewhat easier to differentiate. beilstein-journals.org

Methylation: The remaining free hydroxyl group at the C3 position is then methylated. Common methylating agents used for flavonoids include dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). ias.ac.inbeilstein-journals.orgmdpi.com

Deprotection: Finally, the protecting groups are removed under specific conditions (e.g., hydrogenolysis for benzyl groups or mild acidic conditions for MOM groups) to yield the desired this compound. xiahepublishing.com

An alternative approach is the Algar-Flynn-Oyamada (AFO) reaction, which can form the flavonol scaffold directly. This method starts from a suitably substituted chalcone (B49325), which undergoes oxidative cyclization. xiahepublishing.comresearchgate.net For the synthesis of a specific methyl ether, this would require the synthesis of a chalcone with the desired methylation pattern already incorporated or with appropriate protecting groups that can be selectively removed.

Enzymatic methods also present a viable route. O-methyltransferases (OMTs) can exhibit high regioselectivity. For instance, cell-free extracts from citrus tissues have shown 3'-O-methylation activity on flavonoids like quercetin and quercetagetin. mdpi.com While not a direct synthesis of the 3-methyl ether, this highlights the potential of biocatalysis for selective modifications.

Design and Synthesis of Quercetagetin Derivatives and Analogues

The design and synthesis of quercetagetin derivatives are driven by the goal of enhancing its natural biological activities or introducing new therapeutic properties. This process often integrates computational methods with synthetic chemistry to create novel analogues with optimized characteristics.

A key strategy in designing new analogues is the use of molecular docking and X-ray structure analysis. For example, researchers designed 5'-hydroxy- and 5'-hydroxymethyl-quercetagetin as potential inhibitors of c-Jun NH2-terminal kinase (JNK1), a target in cancer therapy. researchgate.netnih.gov Docking studies predicted that these modifications would lead to stronger inhibition than the parent quercetagetin. researchgate.netnih.gov The subsequent synthesis and biological evaluation confirmed these predictions, with 5'-hydroxy-quercetagetin showing a lower IC₅₀ value (higher potency) than quercetagetin itself. researchgate.netnih.gov

Another approach involves synthesizing a series of derivatives to establish structure-activity relationships (SAR). In one study, a series of quercetagetin derivatives were created to evaluate their anticancer activity against leukemia cell lines. mdpi.com Modifications included methylation and the introduction of various polar and non-polar groups. The results indicated that methylation of specific hydroxyl groups significantly enhanced anticancer activity. For example, a derivative with methylated hydroxyls at positions 4, 8, 9, and 13 (using a different numbering system) showed potent, broad-spectrum activity against four leukemia cell lines. mdpi.com This research underscores that improving the lipophilicity of quercetagetin through such modifications can be a rational strategy for enhancing its anticancer effects. mdpi.com

Below is a table summarizing examples of synthesized quercetagetin analogues and their reported findings.

Table 1: Examples of Synthesized Quercetagetin Analogues and Research Findings| Analogue/Derivative | Design Rationale | Key Finding | Reference(s) |

|---|---|---|---|

| 5'-hydroxy-quercetagetin | Inhibit JNK1 more actively based on docking analysis. | Surpassed the potency of parent quercetagetin as a JNK1 inhibitor (IC₅₀ = 3.4 µM vs 4.6 µM). | researchgate.netnih.gov |

| 5'-hydroxymethyl-quercetagetin | Inhibit JNK1 more actively based on docking analysis. | Showed strong suppression of JNK1 activity (IC₅₀ = 12.2 µM). | researchgate.netnih.gov |

| Quercetagetin 3,7-dimethyl ether | Enhance bioactivity through methylation. | Displayed potent antioxidant activity and inhibitory activity against AChE and BChE. | mdpi.com |

| Multi-methylated quercetagetin derivatives | Improve anticancer activity by increasing lipophilicity. | Methylation of specific hydroxyl groups significantly enhanced antiproliferative activity against leukemia cells. | mdpi.com |

O-Alkylation and Other Chemical Modification Strategies for Flavonoids

O-alkylation, particularly methylation and ethylation, is a primary chemical modification strategy for flavonoids. xiahepublishing.comnih.gov This modification is crucial because it can significantly increase a flavonoid's metabolic stability and bioavailability, which are often limited in their natural, polyhydroxylated forms. xiahepublishing.comxiahepublishing.com The hydroxyl groups of flavonoids are often rapidly conjugated (glucuronidated or sulfated) in the body, leading to quick elimination. xiahepublishing.com Alkylation blocks these sites, potentially prolonging the compound's activity. xiahepublishing.comxiahepublishing.com

The main challenge in O-alkylation of polyhydroxyflavonoids is achieving regioselectivity. beilstein-journals.org The different hydroxyl groups on the flavonoid scaffold have varying reactivities, which can be exploited for selective modification. For example, the C7-OH is generally the most acidic and reactive, while the C5-OH is the least reactive due to strong intramolecular hydrogen bonding with the C4-carbonyl group. beilstein-journals.org

Common strategies for the controlled O-alkylation of flavonoids include:

Use of Protecting Groups: This is a classic and reliable method for achieving regioselectivity. It involves protecting all but the target hydroxyl group(s), performing the alkylation, and then removing the protecting groups. Common protecting groups include benzyl ethers (removable by hydrogenolysis) and methoxymethyl (MOM) ethers (removable under mild acid conditions). xiahepublishing.combeilstein-journals.org

Control of Reaction Conditions: Selectivity can sometimes be achieved by carefully controlling the stoichiometry of the alkylating agent, the base, the solvent, and the temperature. For instance, using a limited amount of methyl iodide can lead to the preferential methylation of the most reactive hydroxyl groups. rsc.org

Bio-inspired and Biocatalytic Methods: Nature utilizes enzymes called O-methyltransferases (OMTs) to perform highly specific methylations. mdpi.comjmb.or.kr Researchers are exploring the use of these enzymes or whole-cell biotransformation systems (e.g., using E. coli or Streptomyces species) to produce specific methylated flavonoids. jmb.or.kr This approach avoids the use of harsh chemicals and complex protection-deprotection steps.

Other modification strategies beyond simple alkylation are also employed to create flavonoid derivatives with novel properties. These include:

Acylation: The introduction of acyl groups (esterification) can also modify the lipophilicity and activity of flavonoids. spandidos-publications.com

Glycosylation: Attaching sugar moieties can alter solubility and targeting. jmb.or.kr

Hybrid Molecule Synthesis: Flavonoid scaffolds can be combined with other pharmacologically active moieties, such as a 1,2,3-triazole ring, to create hybrid compounds with potentially synergistic or novel activities. researchgate.net

The following table summarizes various chemical modification strategies applied to flavonoids.

Table 2: Chemical Modification Strategies for Flavonoids| Strategy | Description | Purpose | Example Reagents/Methods | Reference(s) |

|---|---|---|---|---|

| O-Alkylation | Introduction of an alkyl group (e.g., methyl, ethyl) onto a hydroxyl group. | Increase bioavailability, metabolic stability, and alter biological activity. | Dimethyl sulfate, Methyl iodide, Potassium carbonate, Diethyl sulfate. | mdpi.comnih.govias.ac.in |

| Acylation | Introduction of an acyl group to form an ester linkage. | Improve lipophilicity and antiplatelet activity. | Benzylation-hydrolysis-acylation-hydrogenation sequence. | spandidos-publications.com |

| Protecting Group Chemistry | Temporarily blocking reactive hydroxyl groups to direct modification to a specific site. | Achieve regioselectivity in synthesis. | Benzyl ethers, Methoxymethyl (MOM) ethers. | xiahepublishing.combeilstein-journals.org |

| Biocatalysis/ Biotransformation | Use of enzymes (e.g., OMTs) or microorganisms for specific modifications. | Achieve high selectivity under mild conditions; green chemistry approach. | Streptomyces griseus, Citrus reticulata OMTs. | mdpi.comjmb.or.kr |

| Hybridization | Covalently linking the flavonoid structure to another active chemical scaffold. | Create novel molecules with potentially enhanced or new biological activities. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. | researchgate.net |

Advanced Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Anticancer Mechanisms

Quercetagetin (B192229) 3-methyl ether, a naturally occurring flavonoid, has demonstrated significant anticancer activities across various cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and suppression of processes crucial for tumor progression and metastasis.

Quercetagetin 3-methyl ether has been shown to inhibit the proliferation and viability of a range of cancer cells in a dose- and time-dependent manner. nih.govnih.gov For instance, it significantly suppresses the growth of both lapatinib-sensitive and -resistant HER2-positive breast cancer cells. nih.gov Treatment with this compound leads to a marked reduction in both anchorage-dependent and -independent growth of these cells. nih.gov Specifically, a 10 µM concentration of this compound decreased the growth of SK-Br-3 and SK-Br-3-Lap R cells by 60% and 69%, respectively. nih.gov Furthermore, it strongly inhibits colony formation in both cell types. nih.gov

In human breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 and T47D, this compound significantly inhibits cell growth and colony formation. nih.gov Similarly, it has been reported to inhibit the viability of colorectal cancer cells. nih.govnih.gov Studies have also documented its cytotoxic effects against various human tumor cell lines, with the HL-60 human leukemia cell line being particularly sensitive. nih.gov

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| SK-Br-3 | Breast Cancer | Growth Inhibition | Not specified | nih.gov |

| SK-Br-3-Lap R | Breast Cancer (Lapatinib-Resistant) | Growth Inhibition | Not specified | nih.gov |

| MDA-MB-231 | Breast Cancer (Triple Negative) | Growth Inhibition | Not specified | nih.gov |

| MCF-7 | Breast Cancer (ER-positive) | Growth Inhibition | Not specified | nih.gov |

| T47D | Breast Cancer (ER-positive) | Growth Inhibition | Not specified | nih.gov |

| HL-60 | Human Leukemia | Anti-proliferative | 14.3 ± 4.6 | nih.gov |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | Proliferation and Anchorage-Independent Growth Inhibition | Not specified | nih.gov |

| KYSE-450 | Esophageal Squamous Cell Carcinoma | Proliferation and Anchorage-Independent Growth Inhibition | Not specified | nih.gov |

| PC3 | Prostate Cancer | Moderate Cytotoxicity | 59.5 | mdpi.com |

| K562 | Leukemia | Antiproliferative | 0.159 | mdpi.com |

| K562R | Leukemia (Resistant) | Antiproliferative | 0.312 | mdpi.com |

| U937 | Leukemia | Antiproliferative | 0.276 | mdpi.com |

| KG-1 | Leukemia | Antiproliferative | 0.271 | mdpi.com |

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. In both lapatinib-sensitive and -resistant breast cancer cells, the compound induces significant apoptosis, which is associated with increased levels of cleaved caspase 3, caspase 7, and poly (ADP-ribose) polymerase (PARP). nih.gov Similarly, in various human breast cancer cell lines, including MDA-MB-231, MCF-7, and T47D, treatment with this compound leads to the induction of apoptosis. nih.govspandidos-publications.com In colorectal cancer cells, it also promotes apoptosis in a dose- and time-dependent manner. nih.govnih.gov

Furthermore, this compound has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines. This G2/M block is a primary mechanism for its growth-inhibitory effects. nih.govnih.govspandidos-publications.com In lapatinib-sensitive and -resistant breast cancer cells, this arrest is mediated through the Chk1-Cdc25c-cyclin B1/Cdk1 pathway. nih.gov In mouse skin epidermal JB6 cells, the compound also induces cell cycle arrest at the G2/M phase, which is accompanied by a decrease in cyclin B1 protein levels and inhibition of Cdk1/cyclin B activity. researchgate.net In K562 leukemia cells, a derivative of quercetagetin markedly arrested the cell cycle at the G2/M phase. mdpi.com

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. This compound has been shown to effectively suppress these processes in human breast cancer cells. nih.govspandidos-publications.com Studies on breast cancer cell lines, including the highly invasive triple-negative MDA-MB-231 cells, have demonstrated that this compound significantly inhibits both cell invasion and migration. nih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is often activated during cancer invasion and metastasis. This compound has been found to suppress the EMT process in human breast cancer cells. nih.govspandidos-publications.com This is evidenced by the upregulation of the epithelial marker E-cadherin and the simultaneous downregulation of the mesenchymal markers vimentin (B1176767) and MMP-2. nih.gov By inhibiting EMT, this compound may reduce the migratory and invasive capacities of breast cancer cells. spandidos-publications.com

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and therapeutic resistance. frontiersin.org this compound has demonstrated the ability to inhibit the formation of breast CSCs. nih.govencyclopedia.pub This is observed through the suppression of mammosphere formation, a key in vitro assay for CSC activity. nih.gov The compound also inhibits the expression of stemness-related genes such as SRY-box 2 and Nanog. nih.gov These findings suggest that this compound may target the CSC population, which could have significant implications for cancer therapy. nih.govencyclopedia.pub

The anticancer effects of this compound are mediated through its interaction with various oncogenic signaling pathways. In esophageal cancer, it has been found to directly interact with and inhibit the kinase activities of AKT and ERKs. nih.gov This leads to the suppression of their downstream signaling pathways and a subsequent inhibition of activating protein-1 (AP-1) activity. nih.gov Research indicates that this compound can block the Akt/mTOR/P70S6k and MAPK pathways, which are crucial for the growth of esophageal cancer. nih.govencyclopedia.pubmdpi.com

In the context of breast cancer, this compound has been shown to inhibit the Notch1 and PI3K/Akt signaling pathways. nih.govspandidos-publications.comencyclopedia.pub It decreases the expression of Notch1 and the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt. nih.gov However, in lapatinib-resistant breast cancer cells, this compound did not show a significant effect on Akt or ERKs signaling, suggesting its mechanism of action might differ depending on the cancer cell type and its resistance profile. nih.gov In colorectal cancer, the compound's pro-apoptotic activity is linked to the modulation of polyamine metabolism through the downregulation of spermine (B22157) oxidase (SMOX). nih.gov In leukemia cells, a methylated derivative of quercetagetin was found to suppress the expression of Bcl-2, Mcl-1, and p-Erk1/2. mdpi.com

Targeting Oncogenic Signaling Pathways

Notch1 Signaling Pathway Inhibition

This compound has been shown to interfere with the Notch1 signaling pathway, a critical regulator of cellular processes like differentiation, proliferation, and apoptosis. In studies involving human breast cancer cells, this compound effectively decreased the expression of Notch1. nih.gov This inhibition of Notch1 signaling is significant as the pathway is often dysregulated in various cancers, contributing to tumor development and the maintenance of cancer stem cells. By suppressing Notch1, this compound disrupts a key signaling cascade involved in tumorigenesis. nih.gov

The inhibition of the Notch1 pathway by this compound also appears to be linked to the suppression of cancer stem cell formation. nih.gov Research has demonstrated that treatment with this compound markedly inhibits the formation of mammospheres, which are clusters of breast cancer stem cells. nih.gov This effect is accompanied by a downregulated expression of stemness-related genes. nih.gov

PI3K/Akt Signaling Pathway Modulation

This compound demonstrates significant modulatory effects on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade that governs cell survival, growth, and proliferation. Research indicates that this natural compound can directly interact with and inhibit the kinase activity of Akt. nih.gov This inhibitory action disrupts the downstream signaling of the PI3K/Akt pathway, which is frequently hyperactivated in various cancers, including esophageal and breast cancer. nih.govnih.gov

In the context of breast cancer, this compound treatment has been observed to decrease the phosphorylation of both PI3K and Akt. nih.gov By attenuating the activation of this pathway, the compound contributes to the suppression of cancer cell growth and survival. nih.govresearchgate.net Furthermore, in esophageal cancer cells, the inhibition of the PI3K/Akt pathway by this compound leads to reduced cell proliferation and anchorage-independent growth. nih.gov The epidermal growth factor receptor (EGFR), which can activate the PI3K pathway, is a key player in this process. nih.gov

The modulation of the PI3K/Akt pathway by this compound is a key mechanism underlying its observed anti-cancer properties, highlighting its potential as a therapeutic agent. nih.govresearchgate.net

AKT/mTOR/p70S6K Pathway Inhibition

This compound has been identified as an inhibitor of the AKT/mTOR/p70S6K signaling pathway, a critical regulator of cell growth, proliferation, and survival. This pathway is often dysregulated in various cancers, making it a key target for therapeutic intervention.

In studies on esophageal carcinogenesis, this compound was found to target and inhibit the kinase activities of AKT. nih.gov This inhibition subsequently suppresses the downstream signaling cascade, including the mammalian target of rapamycin (B549165) (mTOR) and the 70-kDa ribosomal protein S6 kinase (p70S6K). nih.gov The compound's ability to interact directly with AKT disrupts the entire pathway, leading to a reduction in esophageal cancer cell proliferation. nih.gov

The table below summarizes the inhibitory effects of this compound on the AKT/mTOR/p70S6K pathway components.

| Pathway Component | Effect of this compound | Reference |

| AKT | Inhibition of kinase activity | nih.gov |

| mTOR | Downstream suppression | nih.gov |

| p70S6K | Downstream suppression | nih.gov |

This targeted inhibition of the AKT/mTOR/p70S6K pathway underscores the compound's potential as a chemopreventive agent. nih.gov

MAPK Pathway Inhibition (including ERKs)

This compound has been shown to effectively inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, with a particular impact on the Extracellular signal-Regulated Kinases (ERKs). nih.govnih.gov This pathway is crucial for cell proliferation and survival, and its dysregulation is a common feature in many cancers. nih.gov

Research has demonstrated that this compound can directly bind to and inhibit the kinase activity of ERKs. nih.govnih.gov This interaction prevents the phosphorylation of ERKs, a key step in the activation of the MAPK cascade. nih.gov In studies using mouse skin epidermal cells, the compound was shown to suppress the phosphorylation of ERKs induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and ultraviolet B (UVB) radiation. nih.gov This inhibitory action on ERK activation subsequently leads to a reduction in cell proliferation and neoplastic transformation. nih.gov

Furthermore, in esophageal cancer cells, where phosphorylated ERKs are highly expressed, this compound treatment resulted in the suppression of the activation of ERK downstream signaling pathways. nih.gov This contributes to the compound's ability to attenuate cancer cell proliferation and anchorage-independent growth. nih.gov

The table below summarizes the key findings regarding the inhibition of the MAPK pathway by this compound.

| Cell Line/Model | Inducer | Effect on MAPK Pathway | Outcome | Reference |

| Mouse skin epidermal JB6 P+ | TPA/UVB | Inhibited ERK kinase activity and phosphorylation | Suppressed cell proliferation and transformation | nih.gov |

| Esophageal cancer cells | - | Suppressed activation of ERK downstream signaling | Attenuated cell proliferation and anchorage-independent growth | nih.gov |

These findings highlight the targeted inhibition of the MAPK/ERK pathway as a significant mechanism behind the anti-cancer properties of this compound. nih.govnih.gov

Downregulation of Activating Protein-1 (AP-1) Activity

This compound has been demonstrated to suppress the activity of Activating Protein-1 (AP-1), a transcription factor that plays a critical role in cell proliferation and transformation. nih.govnih.gov The activation of AP-1 is often regulated by upstream signaling pathways, including the MAPK/ERK cascade. nih.gov

In studies involving mouse skin epidermal cells, treatment with this compound led to a dose-dependent suppression of AP-1 activation induced by tumor promoters. nih.gov This inhibition of AP-1 is a direct consequence of the compound's ability to block the upstream ERK signaling pathway. nih.gov By inhibiting ERK, this compound prevents the subsequent activation of AP-1, thereby hindering the process of neoplastic cell transformation. nih.gov

Similarly, in esophageal cancer cell lines, the inhibition of both the AKT and ERK signaling pathways by this compound resulted in the subsequent inhibition of AP-1 activity. nih.gov This downstream effect on AP-1 contributes to the compound's ability to attenuate cancer cell proliferation. nih.gov

The following table outlines the research findings on the downregulation of AP-1 activity by this compound.

| Cell Line/Model | Upstream Pathway(s) Inhibited | Effect on AP-1 Activity | Reference |

| Mouse skin epidermal JB6 P+ | MAPK/ERK | Dose-dependently suppressed | nih.gov |

| Esophageal cancer cells | AKT and ERK | Inhibited | nih.gov |

These findings underscore the importance of AP-1 as a downstream target of this compound in its anti-cancer activity. nih.govnih.gov

Modulation of Polyamine Metabolism (e.g., SMOX, ODC1, SRM Expression)

This compound has been shown to modulate polyamine metabolism, a pathway crucial for cell growth and proliferation and often dysregulated in cancer. nih.gov Specifically, this compound has been found to inhibit the expression of spermine oxidase (SMOX), a key enzyme in the polyamine catabolic pathway that converts spermine to spermidine (B129725). nih.govresearchgate.net

In studies using colorectal cancer cell lines RKO and SW1116, treatment with this compound resulted in a significant decrease in both the mRNA and protein levels of SMOX. nih.govresearchgate.net This inhibition of SMOX expression leads to a reduction in the intracellular levels of polyamines, such as spermidine and spermine. nih.govnih.gov The decrease in cellular polyamine levels is associated with the induction of apoptosis in these cancer cells. nih.govnih.gov

Interestingly, the expression of other key enzymes in polyamine metabolism, namely ornithine decarboxylase (ODC1) and spermidine synthase (SRM), were not significantly affected by this compound treatment in the same colorectal cancer cell lines. nih.govresearchgate.net This suggests a specific inhibitory effect on SMOX.

The table below summarizes the effects of this compound on the expression of key enzymes in polyamine metabolism in colorectal cancer cells.

| Cell Line | Gene/Protein | Effect of this compound | Reference |

| RKO | SMOX (mRNA and protein) | Inhibited | nih.govresearchgate.net |

| SW1116 | SMOX (mRNA and protein) | Inhibited | nih.govresearchgate.net |

| RKO | ODC1 (mRNA and protein) | No effect | nih.govresearchgate.net |

| SW1116 | ODC1 (mRNA and protein) | No effect | nih.govresearchgate.net |

| RKO | SRM (mRNA and protein) | No effect | nih.govresearchgate.net |

| SW1116 | SRM (mRNA and protein) | No effect | nih.govresearchgate.net |

These findings indicate that this compound exerts its anti-cancer effects in part by reprogramming cellular polyamine metabolism through the specific downregulation of SMOX. nih.govnih.gov

Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1)

This compound has been implicated in the regulation of apoptosis through the inhibition of anti-apoptotic proteins, such as B-cell lymphoma-2 (Bcl-2) and Myeloid cell leukemia-1 (Mcl-1). While direct studies on this compound are limited, research on structurally similar flavonoids and their derivatives provides strong evidence for this mechanism.

Derivatives of the closely related flavonoid, quercetagetin, have been synthesized and shown to effectively suppress the expression of both Bcl-2 and Mcl-1 in leukemia cells. nih.gov These anti-apoptotic proteins are key regulators of the intrinsic cell death pathway, and their overexpression is a common feature in many cancers, contributing to cell survival and drug resistance. nih.gov The inhibition of Bcl-2 and Mcl-1 by these derivatives leads to the induction of apoptosis in cancer cells. nih.gov

Furthermore, the parent compound, quercetin (B1663063), has been shown to modulate the expression of Bcl-2 family proteins. semanticscholar.org For instance, quercetin treatment can lead to an unbalance of pro-apoptotic and anti-apoptotic Bcl-2 proteins, favoring cell death. nih.gov It has also been shown to decrease the expression of Bcl-2 in various experimental models. researchgate.netsemanticscholar.org

The table below summarizes the inhibitory effects of related compounds on anti-apoptotic proteins.

| Compound | Target Protein | Cell Line/Model | Outcome | Reference |

| Quercetagetin derivative (2a) | Bcl-2, Mcl-1 | Leukemia cells (K562) | Suppressed expression, induced apoptosis | nih.gov |

| Quercetin | Bcl-2 family proteins | Human hepatoma cells (HepG2) | Unbalanced pro- and anti-apoptotic proteins | nih.gov |

| Quercetin | Bcl-2 | Myocardial tissue | Increased expression (cardioprotective context) | semanticscholar.org |

Given the structural similarity, it is plausible that this compound also exerts its pro-apoptotic effects through the inhibition of Bcl-2 and Mcl-1, a mechanism that warrants further direct investigation.

Antioxidant Activities

The antioxidant potential of this compound has been demonstrated through various assays that assess its ability to counteract oxidative stress.

This compound has shown notable efficacy in directly scavenging various free radicals. Research has demonstrated its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. researchgate.net In cell-free assays, it has been shown to scavenge DPPH radicals and superoxide (B77818) anions with IC50 values of 14.17 and 17.39 µM, respectively. caymanchem.com The substitution at the 3-position of the flavonoid structure does not appear to negatively impact its radical scavenging ability. google.com Studies comparing different flavonoid structures have highlighted that the presence of a catechol group in the B ring is associated with high DPPH scavenging activity. acs.org

Table 1: Direct Free Radical Scavenging Capabilities of this compound

| Radical | Assay | Finding | Citation |

|---|---|---|---|

| DPPH | DPPH decoloration test | Marked scavenging activity. | researchgate.net |

| DPPH | Cell-free assay | IC50 value of 14.17 µM. | caymanchem.com |

| Superoxide Anions | Cell-free assay | IC50 value of 17.39 µM. | caymanchem.com |

| ABTS | ABTS radical scavenging assay | Exhibited scavenging activity. | nih.gov |

The compound has been found to markedly inhibit lipid peroxidation. researchgate.net In studies using primary rat cortical cells, this compound inhibited lipid peroxidation with an IC50 value of 19 µM. caymanchem.com This protective effect against the oxidative degradation of lipids underscores its potential as a significant antioxidant agent.

Table 2: Inhibition of Lipid Peroxidation by this compound

| System | Finding | Citation |

|---|---|---|

| General | Markedly inhibited lipid peroxidation. | researchgate.net |

| Primary rat cortical cells | IC50 value of 19 µM. | caymanchem.com |

Emerging evidence suggests that this compound can interact with crucial cellular redox signaling pathways. These pathways, such as the Nrf2/Keap1 and NF-κB pathways, are central to the cellular response to oxidative stress. Flavonoids, in general, are known to activate the Nrf2-ARE signaling pathway, which leads to the expression of various antioxidant and phase II detoxifying enzymes. frontiersin.orgnih.gov While direct studies on this compound's interaction with the Nrf2/Keap1 pathway are part of a broader understanding of flavonoid action, its anti-inflammatory activities, such as the inhibition of nitric oxide production, suggest a potential modulation of the NF-κB pathway. caymanchem.comnih.gov

Neuroprotective Effects

The antioxidant properties of this compound contribute significantly to its neuroprotective effects, particularly in scenarios of oxidative neuronal injury.

Studies have highlighted the potent neuroprotective capabilities of this compound against oxidative damage in neuronal cells. It has been shown to powerfully inhibit neuronal injuries induced by hydrogen peroxide (H2O2) and by the xanthine (B1682287)/xanthine oxidase (X/XO) system. researchgate.net In primary cultured rat cortical cells, it demonstrated dramatic inhibition of H2O2- and X/XO-induced injuries with IC50 values of 0.6 and 0.7 µg/ml, respectively. researchgate.net Furthermore, in a cell-free assay, it inhibited hydrogen peroxide-induced neuronal cell death in primary rat cortical cells with an IC50 of 3.5 µM. caymanchem.com These findings indicate that this compound is a potent neuroprotectant against oxidative stress-induced neuronal cell damage. researchgate.netyalma.ru

Table 3: Neuroprotective Effects of this compound Against Oxidative Neuronal Injuries

| Inducer of Injury | Cell Type | Finding | Citation |

|---|---|---|---|

| H2O2 | Primary cultured rat cortical cells | IC50 value of 0.6 µg/ml. | researchgate.net |

| X/XO | Primary cultured rat cortical cells | IC50 value of 0.7 µg/ml. | researchgate.net |

| H2O2 | Primary rat cortical cells | IC50 value of 3.5 µM. | caymanchem.com |

Inhibition of Key Enzymes in Neurodegeneration (e.g., β-secretase)

This compound, also known as 3-O-methylquercetin, has been identified as a notable inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. medchemexpress.com BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides that subsequently aggregate into the toxic plaques characteristic of Alzheimer's. nih.gov The inhibition of BACE1 is therefore a primary therapeutic target for reducing the cerebral accumulation of Aβ. nih.gov

In vitro studies have demonstrated that this compound inhibits β-secretase with a half-maximal inhibitory concentration (IC₅₀) of 6.5 μM. medchemexpress.com Research into O-methylated quercetins has further substantiated their efficacy as significant BACE1 inhibitors, with IC₅₀ values for some derivatives as low as 1.2 μM. frontiersin.org This inhibitory action highlights the neuroprotective potential of the compound by directly interfering with a fundamental process of neurodegeneration. medchemexpress.comnih.gov

| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| This compound (3-O-methylquercetin) | β-secretase (BACE1) | 6.5 μM | medchemexpress.com |

| 3,7,3′-tri-O-methylquercetin | BACE1 | 1.20 μM | frontiersin.org |

| Quercetin (Parent Compound) | BACE1 | >5 µM | mdpi.com |

Reduction of Inflammatory Mediators in Microglial Cells (e.g., LPS-induced Nitric Oxide and iNOS)

Neuroinflammation, often mediated by activated microglial cells, is a critical factor in the progression of various neurodegenerative diseases. frontiersin.org Activated microglia release pro-inflammatory and neurotoxic molecules, including nitric oxide (NO) and inflammatory cytokines. nih.govresearchgate.net this compound has shown significant anti-inflammatory properties by inhibiting these mediators.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a frequently used model for inflammation, this compound inhibited NO production with an IC₅₀ value of 4.23 μM. medchemexpress.com This effect was concentration-dependent and was accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation, at both the protein and mRNA levels. medchemexpress.com

While direct studies on microglial cells are emerging, the parent compound, quercetin, has been shown to significantly attenuate the production of inflammatory factors and the activation of NF-κB in LPS-stimulated microglia. nih.gov Quercetin also protects neurons from toxicity induced by activated microglia. nih.gov Given these findings, this compound's demonstrated effects in macrophages suggest a strong potential for similar neuroprotective, anti-inflammatory activity in the central nervous system by modulating microglial activation. medchemexpress.com

| Compound | Cell Line | Inducer | Effect | IC₅₀ | Reference |

|---|---|---|---|---|---|

| This compound | RAW 264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 4.23 μM | medchemexpress.com |

| This compound | RAW 264.7 Macrophages | LPS | Inhibition of iNOS protein and mRNA expression | - | medchemexpress.com |

| Quercetin (Parent Compound) | Primary Microglia | LPS | Attenuation of inflammatory factor production | - | nih.gov |

Antiviral Activities

Suppression of Viral Replication (e.g., Poliovirus RNA Synthesis, HRV1B)

This compound has demonstrated potent antiviral activity against several RNA viruses. medchemexpress.com Early research identified it as a powerful and selective inhibitor of poliovirus replication. genome.jp Its mechanism involves the specific inhibition of poliovirus RNA synthesis in both infected cells and cell-free systems. genome.jpnih.gov While the synthesis of double-stranded viral RNA continues in its presence, the production of single-stranded RNA is drastically blocked. nih.gov

More recent studies have focused on its efficacy against Human Rhinovirus 1B (HRV1B), a common cause of the cold that can exacerbate respiratory diseases. nih.govmedchemexpress.com In HeLa cells infected with HRV1B, this compound significantly inhibited viral replication in a concentration-dependent manner, leading to reduced viral RNA levels and cytopathic effects. nih.govmedchemexpress.com Time-of-addition analyses indicate that the compound is most effective during the early stages of viral infection, likely targeting the replication and translation phases. nih.gov

Induction of Apoptosis to Counteract Viral Immune Evasion

Apoptosis, or programmed cell death, is a crucial host defense mechanism against viral infections. nih.gov However, some viruses, like HRV, can manipulate this process to evade the host's immune response and facilitate their own replication. nih.gov this compound has been shown to counteract this viral strategy by inducing early apoptosis in infected cells. nih.gov

Gene expression analysis of HRV1B-infected cells treated with the compound revealed an upregulation of pro-apoptotic genes. nih.gov This suggests that this compound enhances the host's apoptotic response, thereby creating an antiviral state that prevents the virus from establishing a productive infection. nih.govnih.gov By promoting the timely death of infected cells, the compound effectively curtails viral spread and overcomes the immune evasion tactics employed by the virus. nih.gov

Anti-Inflammatory Mechanisms

Modulation of Inflammatory Pathogenesis

Beyond its direct antiviral actions, this compound also plays a significant role in mitigating the inflammatory damage associated with viral infections. nih.gov The inflammatory response, while essential for fighting pathogens, can cause significant tissue damage if not properly regulated.

Inhibition of Myeloperoxidase (MPO)-Chlorinating Activity

While direct studies on this compound's inhibition of myeloperoxidase (MPO) are not extensively detailed in the reviewed literature, research on the parent compound, quercetin, provides significant insights. Quercetin has been identified as an effective and competitive inhibitor of human myeloperoxidase activity, with a reported IC50 value of 3.5 µM when using the purified enzyme. nih.gov It is noted to be more potent than other related flavonoids like rutin (B1680289) and troxerutin. nih.gov Furthermore, quercetin can directly scavenge hypochlorous acid (HOCl), which is the chlorinated species produced by the MPO/H2O2/Cl- system. nih.gov

Quercetin 3-methyl ether has demonstrated potent neuroprotective effects by inhibiting neuronal injuries induced by oxidative stress. researchgate.net This activity is linked to its ability to inhibit lipid peroxidation and scavenge free radicals, which are processes related to the broader context of inflammation where MPO is active. researchgate.net

Enzyme Inhibitory Activities

This compound has been evaluated for its ability to inhibit alpha-amylase, a key enzyme in carbohydrate digestion. In a study assessing various flavonoids from Tagetes minuta, quercetin 3-methyl ether was found to have a less effective inhibitory capacity compared to other glycosidic flavonoids and the standard drug acarbose (B1664774). nih.govnih.gov Specifically, while some flavonoids from the plant showed notable alpha-amylase inhibition with IC50 values ranging from 7.8 to 10.1 μM (compared to acarbose's IC50 of 7.1 μM), quercetin 3-methyl ether was among the less potent compounds. nih.govnih.govresearchgate.netgrafiati.com A systematic review also noted that quercetin 3-methyl ether exhibited weaker inhibition towards alpha-amylase compared to acarbose. chemrxiv.org For context, the parent compound quercetagetin showed an IC50 value of 137.71 ± 3.55 μmol/L for alpha-amylase inhibition. researchgate.net

Alpha-Amylase Inhibitory Activity

| Compound | IC50 Value | Source |

|---|---|---|

| Quercetagetin | 137.71 ± 3.55 µmol/L | researchgate.net |

| Quercetin 3-methyl ether | Demonstrated less effectiveness compared to acarbose (IC50 7.1 µM) | nih.govnih.gov |

| Acarbose (Reference) | 7.1 µM | nih.govnih.govresearchgate.netgrafiati.com |

Research into the tyrosinase inhibitory effects has focused more on the parent compound, quercetagetin, rather than its 3-methyl ether derivative. Quercetagetin has been shown to be an effective, reversible, and mixed-type inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. frontiersin.orgnih.gov Studies have determined its IC50 value to be 0.19 ± 0.01 mM. frontiersin.orgnih.gov The mechanism involves quercetagetin binding to both the free enzyme and the enzyme-substrate complex, leading to a change in the enzyme's conformation. frontiersin.orgnih.gov

Tyrosinase Inhibitory Activity

| Compound | IC50 Value | Inhibition Type | Source |

|---|---|---|---|

| Quercetagetin | 0.19 ± 0.01 mM | Reversible mixed-type | frontiersin.orgnih.gov |

Quercetin 3-methyl ether (3-MQ) has been identified as a selective and competitive inhibitor of phosphodiesterase (PDE) isozymes, particularly PDE3 and PDE4. chemfaces.comnih.gov An investigation into its effects on various PDE isozymes isolated from guinea pig lungs and hearts revealed that it is a potent inhibitor of PDE3. nih.gov The inhibition was found to be competitive for PDE3 and PDE4. chemfaces.comnih.gov Quercetin 3-methyl ether is considered a selective PDE3/PDE4 inhibitor and has been studied for its potential in treating asthma due to these properties. chemfaces.com

Inhibitory Activity of Quercetin 3-methyl ether on PDE Isozymes

| PDE Isozyme | IC50 Value (µM) | Inhibition Type | Source |

|---|---|---|---|

| PDE1 | 31.9 | Non-competitive tendency | chemfaces.comnih.gov |

| PDE2 | 18.6 | Non-competitive | chemfaces.comnih.gov |

| PDE3 | 1.6 | Competitive | chemfaces.comnih.gov |

| PDE4 | 28.5 | Competitive | chemfaces.comnih.gov |

| PDE5 | 86.9 | Non-competitive tendency | chemfaces.comnih.gov |

Quercetin 3-methyl ether has demonstrated moderate inhibitory activity against the lipoxygenase enzyme. researchgate.net In a study evaluating flavonoids from Tagetes minuta, its IC50 value was determined to be 7.1 μM. researchgate.net This activity was part of a broader screening where related compounds also showed varying degrees of inhibition against the enzyme. researchgate.net

Lipoxygenase Inhibitory Activity

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| Quercetin 3-methyl ether | 7.1 | researchgate.net |

| Indomethacin (Reference) | 0.9 | researchgate.net |

Studies have shown that methylated derivatives of quercetagetin possess cholinesterase inhibitory properties. Specifically, 3,7-dimethyl quercetagetin displayed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This finding highlights the role that methylation can play in the bioactivity of flavonoids, suggesting that such derivatives are promising candidates for further investigation in the context of neurodegenerative disorders. researchgate.net

Vasorelaxant Activities

Endothelium-Dependent Vasorelaxation Mechanisms

The vasorelaxant effect of this compound is significantly linked to the endothelium. Studies on isolated rat aortic rings have demonstrated that the removal of the endothelium markedly reduces the compound's ability to induce relaxation. nih.gov This indicates that the presence of a functional endothelium is crucial for its vasodilatory action.

The mechanism involves the modulation of several endothelium-derived factors. The vasorelaxant response to this compound is attenuated by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase, highlighting the central role of the nitric oxide (NO) pathway. nih.gov Furthermore, research on related flavonoid compounds suggests that pathways involving cyclooxygenase (COX) and endothelium-derived hyperpolarizing factor (EDHF) could also contribute to endothelium-dependent vasorelaxation, although the specific involvement of these pathways for this compound requires more direct investigation. nih.gov

Interaction with Nitric Oxide (NO)/cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway

This compound's primary mechanism for inducing vasorelaxation is through its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. nih.gov NO is a potent vasodilator produced by endothelial cells via the enzyme endothelial nitric oxide synthase (eNOS). scirp.orgscirp.org Once produced, NO diffuses to the adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Experimental evidence strongly supports the involvement of this pathway. The vasorelaxant effect of this compound is significantly diminished in the presence of N(G)-nitro-L-arginine methyl ester hydrochloride (L-NAME), an inhibitor of NO synthase, and methylene (B1212753) blue, an inhibitor of guanylyl cyclase. nih.gov This demonstrates that the compound's activity is dependent on both the synthesis of NO and the subsequent activation of the cGMP pathway.

Table 1: Effect of Endothelial Denudation and Inhibitors on the Vasorelaxant Activity of this compound in Rat Aortic Rings

| Condition | Treatment | Effect on Vasorelaxation | Implied Mechanism |

| Intact Endothelium | This compound | Potent vasorelaxation | Endothelium-dependent |

| Denuded Endothelium | This compound | Significantly decreased vasorelaxation | Endothelium is crucial for the effect |

| Intact Endothelium | L-NAME + this compound | Significantly decreased vasorelaxation | Involvement of Nitric Oxide Synthase |

| Intact Endothelium | Methylene Blue + this compound | Significantly decreased vasorelaxation | Involvement of Guanylyl Cyclase |

Structure Activity Relationship Sar Studies of Quercetagetin 3 Methyl Ether and Analogues

Influence of Methylation Pattern on Biological Activity

Methylation, the substitution of a hydrogen atom in a hydroxyl group (-OH) with a methyl group (-CH3), is a key structural modification that impacts the bioactivity of flavonoids. researchgate.net This process can enhance the metabolic stability and membrane transport of flavonoids by increasing their lipophilicity. researchgate.netnih.gov The specific pattern of methylation—both the location and the number of methyl groups—plays a critical role in determining the compound's biological effects. mdpi.commdpi.com

The position of the methyl group on the flavonoid skeleton is a determining factor for biological activity. Studies comparing different methylated isomers of quercetin (B1663063), a closely related flavonol, reveal that the location of methylation can dramatically enhance or reduce specific activities, such as anticancer or antioxidant effects.

For instance, in a study evaluating the anticancer activity of quercetagetin (B192229) derivatives against various leukemia cell lines, the position of methylation was found to be critical. mdpi.com One derivative, compound 2a (a methylated quercetagetin), showed potent, broad-spectrum anticancer activity. mdpi.com The SAR analysis suggested that methylation at certain positions enhanced this activity, while retaining a hydroxyl group at the C-7 position was crucial for maintaining antiproliferative effects, likely due to the formation of a stabilizing intramolecular hydrogen bond with the C-5 carbonyl group. mdpi.com

In terms of antioxidant activity, research on quercetin derivatives has shown that methylation at the 3' and 5 positions is most effective for preserving antioxidant capacity. nepjol.infonepjol.info A study comparing the DPPH radical scavenging activity of various quercetin methyl ethers found that Quercetin-5-methyl ether and Quercetin-3'-methyl ether demonstrated high antioxidant properties, with IC50 values comparable to the parent compound, quercetin. nepjol.inforesearchgate.net This suggests that methylation at these specific sites does not significantly disrupt the molecule's ability to scavenge free radicals. Conversely, methylation at other positions can sometimes lead to a decrease in antioxidant potential, as free hydroxyl groups, particularly on the B-ring, are often essential for this activity. nih.gov

| Compound | IC50 (µM) | Source |

|---|---|---|

| Quercetin | 47.20 | nepjol.inforesearchgate.net |

| Quercetin-5-methyl ether | 52.24 | nepjol.inforesearchgate.net |

| Quercetin-3'-methyl ether | 52.54 | researchgate.net |

| Quercetin-3',5-dimethyl ether | 119.27 | nepjol.inforesearchgate.net |

The degree of methylation, or the total number of methyl groups on the flavonoid core, also significantly modulates bioactivity. Generally, methylated flavonoids exhibit higher metabolic stability and oral bioavailability compared to their non-methylated counterparts. researchgate.netmdpi.com However, the relationship is not always linear, and an optimal number of methyl groups often exists for a specific biological activity.

For example, studies on quercetin have identified derivatives ranging from mono-O-methylated to penta-O-methylated forms. mdpi.com Research indicates that mono- and dimethylated flavones can exhibit potent antiproliferative activities. mdpi.com In the context of anticancer effects, increasing the number of methyl groups on quercetagetin was shown to enhance activity against certain leukemia cell lines. mdpi.com The most potent compound in one study was a methylated derivative, suggesting that a higher degree of methylation can lead to more favorable hydrophobic interactions with protein targets. mdpi.com